Defluoro Aprepitant

説明

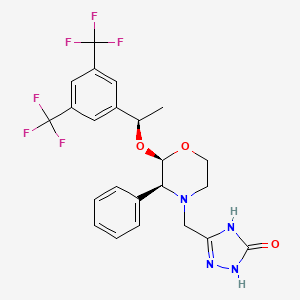

Defluoro Aprepitant (CAS No. 170729-76-7) is a structural analog of the neurokinin-1 (NK-1) receptor antagonist Aprepitant, which is clinically used to prevent chemotherapy-induced nausea and vomiting (CINV). Chemically, this compound is characterized by the absence of one fluorine atom compared to Aprepitant, resulting in a molecular formula of C23H22F6N4O3 and a molecular weight of 516.44 g/mol . Its structural modification may influence receptor binding affinity, pharmacokinetics, and biological activity compared to Aprepitant and other NK-1 antagonists .

準備方法

Synthetic Strategies for Defluoro Aprepitant

The synthesis of this compound centers on constructing its tricyclic core, which contains three chiral centers at the 2R, 3S, and 1R positions. Unlike aprepitant, the absence of the 4-fluorine substituent on the phenyl ring eliminates the need for fluorinated boronic acids in the Suzuki-Miyaura coupling step. The general synthetic pathway involves two stages: (1) preparation of the brominated morpholine precursor and (2) cross-coupling with phenylboronic acid to form the biphenyl system .

Brominated Morpholine Precursor Synthesis

The brominated morpholine intermediate, (2R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-bromomorpholine, serves as the coupling partner. This compound is synthesized via nucleophilic substitution of a bromine atom at the 3-position of a preformed morpholine ring. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with reported enantiomeric excess (ee) values exceeding 98% .

Suzuki-Miyaura Cross-Coupling Optimization

The critical step involves coupling the brominated morpholine with phenylboronic acid. Key parameters include:

-

Catalyst type : Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) provide optimal activity, with yields ranging from 78% to 92% depending on ligand coordination .

-

Solvent system : Toluene-water biphasic systems minimize side reactions, with a 2:1 organic-to-aqueous phase ratio maximizing interfacial contact .

-

Base selection : Saturated sodium carbonate aqueous solution (pH ~10) ensures efficient transmetalation while preventing boronic acid decomposition .

Detailed Analysis of Suzuki-Miyaura Coupling Conditions

Catalyst Screening and Performance

The patent CN111004190A systematically evaluated four palladium catalysts (Table 1) :

Table 1: Catalyst Impact on Coupling Efficiency

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 92 | 99.5 |

| PdCl₂(NH₃)₂ | 85 | 98.2 |

| Pd(PPh₃)₂Cl₂ | 78 | 97.8 |

| Pd(PPh₃)₄ | 81 | 97.5 |

Pd(dppf)Cl₂ emerged as superior due to its stable ferrocene backbone, which resists phosphine ligand dissociation under high-temperature conditions .

Stoichiometric Ratios and Reaction Kinetics

A 1:1.2 molar ratio of brominated morpholine to phenylboronic acid balanced cost and efficiency, achieving 89% yield without excess boronic acid side products (Table 2) :

Table 2: Stoichiometric Optimization

| Morpholine:Boronic Acid | Yield (%) | Impurity Profile (%) |

|---|---|---|

| 1:1.0 | 82 | 5.2 |

| 1:1.2 | 89 | 2.1 |

| 1:1.5 | 88 | 3.0 |

Reaction completion required 10 hours at 100°C, with shorter durations (<8 hours) leaving 15–20% unreacted starting material .

Workup and Purification Procedures

Post-coupling workup involves:

-

Catalyst removal : Filtration through Celite® beds retains Pd residues, reducing metal content to <10 ppm .

-

Solvent extraction : Toluene washing with saturated brine (1.8:1 organic-to-aqueous ratio) removes inorganic salts and polar byproducts .

-

Crystallization : Recrystallization from ethanol-water mixtures (4:1 v/v) yields the free base as white crystals with >99.5% HPLC purity .

Analytical Characterization of this compound

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph-H), 4.21 (q, J = 6.8 Hz, 1H, OCH₂), 3.82–3.75 (m, 2H, morpholine-H) .

-

HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile-phosphate buffer) .

Chiral Purity Assessment

Chiral stationary phase HPLC confirmed 99.3% ee using a Daicel CHIRALPAK® IC-3 column, with hexane:isopropanol (85:15) eluent .

Comparative Analysis with Aprepitant Synthesis

This compound synthesis omits the fluorination step required for aprepitant, simplifying the process. Key differences include:

化学反応の分析

Chemical Reactions of Defluoro Aprepitant

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Involves the addition of oxygen or the removal of hydrogen.

- Reduction: Involves the addition of hydrogen or the removal of oxygen.

- Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific reactions depend on the functional groups present and the conditions applied during synthesis or application.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Comparison with Aprepitant

This compound is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. Studies have shown that desfluoro aprepitant (DFA) has divergent binding kinetics compared to aprepitant . Aprepitant was more efficacious in lowering the Emax than DFA, abolishing it over 80% in comparison to control while DFA only decreased the Emax by 39% .

Industrial Production

Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality.

科学的研究の応用

Pharmacokinetics

The pharmacokinetics of Defluoro Aprepitant reveal a bioavailability of approximately 60–65%, with peak plasma concentrations typically reached within three hours post-administration. The synthesis involves several steps, often starting from Aprepitant or its intermediates, with careful control of reaction conditions to achieve desired properties.

Oncology

This compound is primarily utilized in oncology for the prevention of CINV. It is effective in conjunction with other antiemetic therapies, enhancing control over nausea and vomiting during chemotherapy regimens.

Case Study:

A phase III trial demonstrated that patients receiving a regimen including this compound had significantly higher rates of complete response (no vomiting and no rescue medication) compared to control groups across various chemotherapy types, including moderately emetogenic chemotherapy (MEC) regimens .

Anesthesiology

In anesthesiology, this compound is used to prevent postoperative nausea and vomiting (PONV). Its administration can be oral or intravenous, depending on the clinical scenario.

Research Findings:

Clinical studies indicate that the addition of this compound to standard antiemetic therapy significantly reduces the incidence of PONV in patients undergoing surgery .

Psychiatry

Emerging research suggests potential applications in psychiatry, particularly in treating major depression. The neurokinin-1 receptor's role in mood regulation opens avenues for exploring this compound's efficacy in psychiatric disorders.

Gastroenterology

This compound has been investigated for treating cannabinoid hyperemesis syndrome, a condition characterized by cyclic vomiting associated with cannabis use. Its mechanism as a neurokinin-1 receptor antagonist may provide therapeutic benefits in this context.

Comparative Analysis with Other Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Aprepitant | Contains fluorine atoms | Established efficacy in preventing nausea |

| Netupitant | Different fluorination pattern | Higher potency as a neurokinin-1 receptor antagonist |

| Rolapitant | Distinct chemical backbone | Longer half-life compared to this compound |

| Laniquidomide | Alternative pharmacophore | Investigated for broader therapeutic uses |

This compound's unique structure alters its biological activity and interaction profiles compared to these similar compounds, potentially leading to different pharmacokinetic properties and therapeutic potentials.

作用機序

Defluoro Aprepitant exerts its effects by inhibiting the neurokinin 1 receptor, which is involved in the emetic response. By blocking this receptor, the compound prevents the binding of substance P, a neuropeptide associated with nausea and vomiting . This mechanism is similar to that of Aprepitant, but the absence of fluorine atoms may influence its binding affinity and efficacy .

類似化合物との比較

Structural Comparison

Key Structural Features:

- Defluoro Aprepitant vs. Aprepitant: this compound lacks one fluorine atom from the 3,5-bis(trifluoromethyl)phenyl group present in Aprepitant (CAS No. 170729-80-3).

- This compound vs. Netupitant : Netupitant retains the 3,5-difluoromethylphenyl motif but incorporates a piperazine pendant group instead of Aprepitant’s triazolone ring. Both compounds exhibit insurmountable NK-1 antagonism due to conserved H-bonding networks in the receptor’s helical structure .

- This compound vs. Fosaprepitant: Fosaprepitant (a prodrug of Aprepitant) features a phosphorylated side chain for intravenous administration, whereas this compound lacks this modification .

Table 1: Structural and Physicochemical Properties

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 170729-76-7 | C23H22F6N4O3 | 516.44 | Missing one fluorine from Aprepitant’s aryl group |

| Aprepitant | 170729-80-3 | C23H21F7N4O3 | 534.43 | 3,5-Bis(trifluoromethyl)phenyl group |

| Netupitant | 290297-26-6 | C30H34F6N4O3 | 612.61 | Piperazine pendant group |

| Fosaprepitant | 265121-04-8 | C23H22F7N4O6P | 614.41 | Phosphorylated prodrug for IV use |

| Aprepitant S,R,S Isomer | 1242175-34-3 | C23H21F7N4O3 | 534.43 | Stereochemical variation at chiral centers |

Pharmacokinetic and Pharmacodynamic Profiles

- This compound: No direct pharmacokinetic data are available. However, structural analogs suggest that fluorination impacts metabolic stability and clearance. Aprepitant is metabolized via CYP3A4 and has a half-life of 9–13 hours, while Fosaprepitant (IV formulation) has a shorter half-life (2.3 minutes) due to rapid conversion to Aprepitant .

- Receptor Binding : Aprepitant and Netupitant achieve >90% NK-1 receptor occupancy (RO) in the striatum, critical for antiemetic efficacy. This compound’s reduced fluorine content may diminish RO, though this remains unstudied .

Table 2: Pharmacokinetic Comparison of NK-1 Antagonants

| Parameter | Aprepitant (Oral) | Fosaprepitant (IV) | Netupitant (Oral) |

|---|---|---|---|

| Bioavailability | 60–65% | 100% (prodrug) | >90% |

| t1/2 | 9–13 h | 2.3 min | ~80 h |

| Primary Metabolism | CYP3A4 | Plasma esterases | CYP3A4 |

| Excretion | Feces (57%), Urine (45%) | Similar to Aprepitant | Feces (85%) |

Comparison with Stereoisomers

For example:

- The (1R,2S,3R)-Aprepitant isomer (CAS 1185502-97-9) may display distinct pharmacokinetics due to stereospecific metabolism .

生物活性

Defluoro Aprepitant is a derivative of Aprepitant, a well-established neurokinin-1 (NK1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article synthesizes current research findings, case studies, and biological evaluations related to the activity of this compound, focusing on its pharmacological properties, efficacy in cancer treatment, and potential applications.

Overview of Aprepitant and Its Derivatives

Aprepitant has gained significant attention for its role in managing CINV and has demonstrated efficacy against various tumor types due to its ability to inhibit NK1 receptors. The modification of Aprepitant to create this compound aims to enhance its selectivity and therapeutic index while potentially reducing side effects associated with standard treatments.

This compound functions by blocking NK1 receptors, which are involved in the signaling pathways that lead to nausea and vomiting. By inhibiting these receptors, this compound can mitigate the emetic response triggered by chemotherapy agents. Additionally, preclinical studies suggest that NK1 receptor antagonism may induce apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent.

Efficacy in Cancer Treatment

Recent studies have explored the cytotoxic effects of carbohydrate-based Aprepitant analogs, including this compound. These studies have shown promising results:

- Selective Cytotoxicity : Research indicates that derivatives like this compound exhibit selective cytotoxic activity against neuroblastoma (NB) cells, with IC50 values comparable to those of standard Aprepitant formulations. For example, one derivative demonstrated a 1.2-fold increase in cytotoxicity against NB compared to Aprepitant itself .

- Apoptotic Effects : Similar apoptotic effects were observed with this compound as seen with conventional Aprepitant, suggesting its potential utility in cancer therapy beyond antiemetic applications .

Case Studies

Several case studies highlight the clinical implications of using NK1 receptor antagonists in conjunction with chemotherapy:

- Combination Therapy : In a clinical setting involving patients with non-small cell lung cancer (NSCLC), the administration of an NK1 receptor antagonist led to a notable reduction in tumor size and improved patient outcomes without significant side effects .

- Pediatric Applications : In pediatric oncology, a study involving 307 patients demonstrated that adding Aprepitant (and by extension potentially this compound) to standard antiemetic regimens significantly improved complete response rates in preventing CINV during chemotherapy .

Safety Profile

The safety profile of this compound appears favorable based on existing literature. Adverse events reported in studies are generally consistent with those observed for other NK1 receptor antagonists:

- Common Adverse Effects : These include fatigue, headache, and gastrointestinal disturbances; however, serious adverse events were rare and comparable to control groups .

- Long-term Tolerance : The long-term administration of NK1 antagonists has been shown to be well-tolerated in various populations, including those with chronic conditions like HIV .

Comparative Efficacy

A meta-analysis evaluating the efficacy of NK1 receptor antagonists like Aprepitant versus placebo revealed significant improvements in complete response rates for CINV across multiple chemotherapy cycles. The findings underscore the importance of incorporating these agents into treatment protocols for enhanced patient management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Defluoro Aprepitant, and what analytical techniques are critical for confirming its structural integrity?

- This compound, a derivative of Aprepitant with fluorine atoms removed, requires precise synthesis protocols. Common synthetic approaches include selective defluorination using catalytic hydrogenation or nucleophilic substitution. Key analytical methods for structural validation include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity must be verified via HPLC with UV detection, ensuring no residual fluorinated intermediates .

- Methodological Note: Reproducibility hinges on documenting reaction conditions (e.g., temperature, catalysts) and cross-referencing spectral data with computational models (e.g., density functional theory for NMR chemical shifts).

Q. How does this compound’s pharmacokinetic profile compare to Aprepitant in preclinical models?

- Preclinical studies should assess bioavailability, half-life, and tissue distribution using LC-MS/MS for quantitative analysis. For example, rodent models can compare plasma concentration-time curves after oral administration. Aprepitant’s NK-1 receptor occupancy data (e.g., striatal binding assays in gerbils ) provide a template for Defluoro analog studies.

- Methodological Note: Use crossover study designs to minimize inter-subject variability. Include controls for cytochrome P450 interactions, as fluorine removal may alter metabolic stability .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s altered binding affinity to NK-1 receptors compared to Aprepitant?

- Fluorine atoms in Aprepitant enhance lipophilicity and influence receptor-ligand interactions. Defluoro derivatives may exhibit reduced binding due to disrupted hydrophobic pockets. Techniques like molecular dynamics simulations and cryo-EM can map conformational changes in NK-1 receptors. Compare occupancy rates using radioligand displacement assays (e.g., [¹⁸F]FE-SPA-RQ autoradiography ).

- Methodological Note: Validate computational predictions with mutagenesis studies (e.g., alanine scanning of receptor residues). Use dose-response curves to quantify IC₅₀ shifts .

Q. How should researchers address contradictory efficacy data in this compound studies?

- Contradictions may arise from variability in experimental models (e.g., species-specific receptor isoforms) or dosing regimens. For example, Aprepitant’s lack of efficacy in anti-histamine-refractory prurigo highlights the need for patient stratification (e.g., neurogenic vs. inflammatory itch pathways).

- Methodological Note: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of preclinical/clinical data to identify confounding variables (e.g., pharmacokinetic differences) .

Q. What experimental designs optimize reproducibility in this compound’s in vivo toxicity assessments?

- Follow EPA guidelines for toxicity studies: standardized dosing, longitudinal monitoring, and endpoint selection (e.g., hepatorenal biomarkers). Include positive/negative controls (e.g., Aprepitant for comparative toxicity) .

- Methodological Note: Use blinded randomized trials to mitigate bias. Publish raw data (e.g., histopathology images, plasma analyte levels) in supplementary materials to enable independent verification .

Q. Data Analysis and Reporting

Q. How can researchers structure datasets to facilitate meta-analyses of this compound’s therapeutic potential?

- Organize data into tables with columns for:

- Parameter : Dose, administration route, model system.

- Outcome : Receptor occupancy (%), plasma concentration (ng/mL), adverse events.

- Statistical Metrics : p-values, confidence intervals, effect size (e.g., Cohen’s d).

特性

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMIXIISZAQGF-CAYVGHNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437718 | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-76-7 | |

| Record name | Desfluoro aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defluoro Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFLUORO APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。